molecular formula C30H32N4O2 B2381575 2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847395-27-1

2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2381575
CAS No.: 847395-27-1
M. Wt: 480.612
InChI Key: HFWOMPCKOWBYJU-UHFFFAOYSA-N
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Description

The compound "2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide" is a structurally complex molecule featuring a benzo[d]imidazole core fused with a 5-oxopyrrolidin-3-yl moiety. This molecular architecture suggests possible pharmacological relevance, particularly in targeting enzymes or receptors where heterocyclic frameworks play a critical role .

The benzoimidazole scaffold is widely recognized in medicinal chemistry for its bioisosteric properties with purine bases, enabling interactions with biological targets such as kinases or GPCRs. The 5-oxopyrrolidin moiety, a cyclic ketone, may contribute to metabolic stability and binding affinity.

Properties

IUPAC Name

2-[2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-26-13-9-8-12-25(26)31-30(33)23-17-28(35)32(18-23)27-16-21(3)14-15-22(27)4/h5-16,20,23H,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOMPCKOWBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide , also referred to by its chemical identifiers, is a complex nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H25N3O3C_{23}H_{25}N_{3}O_{3}, with a molecular weight of approximately 391.47 g/mol. The structure features a benzimidazole scaffold, which is known for its diverse biological activities.

Key Properties

PropertyValue
Molecular Weight391.47 g/mol
LogP (Partition Coefficient)4.286
Water SolubilityLogSw = -4.27
Polar Surface Area46.775 Ų
pKa (Acid Dissociation)11.48

These properties suggest that the compound may exhibit good membrane permeability and bioavailability, which are crucial for pharmacological efficacy.

Pharmacological Properties

The compound is part of a broader class of benzimidazole derivatives that have been extensively studied for various pharmacological effects:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus .
  • Anticancer Potential : The benzimidazole moiety is often associated with anticancer activity. Research has demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds with this structure have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives can be significantly influenced by their structural modifications. For instance:

  • Substituents on the Benzimidazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Oxopyrrolidine Linkage : The presence of the oxopyrrolidine group contributes to the overall stability and interaction profile of the compound, impacting its efficacy against various biological targets .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including compounds structurally related to the target compound. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

Anticancer Research

In vitro studies demonstrated that benzimidazole-based compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways .

Anti-inflammatory Assessment

Research involving animal models showed that compounds similar to the target exhibited significant reductions in paw edema in carrageenan-induced inflammation models. This suggests potential for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Overview

The compound 2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a benzimidazole moiety and a pyrrolidine ring, suggest a variety of biological activities. This article explores its applications in scientific research, focusing on its medicinal properties, synthesis methods, and comparative studies with similar compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases. Studies have shown that derivatives of benzimidazole exhibit significant anticancer activity. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related benzimidazole derivatives. The synthesis and evaluation of these compounds have shown effectiveness against various bacterial strains and fungi. Specific derivatives have been tested for their inhibitory effects on Mycobacterium tuberculosis, indicating potential for development as new antitubercular agents .

Antioxidant Properties

The antioxidant activity of similar pyrrolidine derivatives has been explored, revealing that certain compounds can effectively scavenge free radicals. This property is crucial for developing treatments for oxidative stress-related diseases . The compound may share these beneficial properties due to its structural similarities.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of This compound :

Compound NameStructure FeaturesBiological Activity
Compound ABenzimidazole + PyrrolidineAnticancer, Antimicrobial
Compound BBenzothiazole + PyrrolidineAntioxidant
Target Compound Benzimidazole + Pyrrolidine + DimethylphenylAnticancer, Antimicrobial

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Anticancer Activity : In vitro studies on benzimidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM .
  • Antitubercular Activity : A series of synthesized benzimidazole derivatives were evaluated against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .
  • Antioxidant Evaluation : Research on pyrrolidine derivatives indicated that some compounds exhibited antioxidant activity greater than that of ascorbic acid, suggesting potential applications in combating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with synthetic 5-oxo-imidazole derivatives reported in pharmacological studies. Below is a comparative analysis based on heterocyclic frameworks, substituents, and bioactivity:

Compound Core Heterocycle Key Substituents Reported Bioactivity Reference
Target Compound Benzo[d]imidazole + 5-oxopyrrolidin 2,5-Dimethylphenyl, N-isopropyl-N-phenylacetamide Not explicitly reported; inferred potential for microbial or enzyme inhibition N/A
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives 5-Oxoimidazole + pyrazolone Arylidene groups (e.g., benzylidene, furfurylidene), 1,5-dimethylpyrazol-3-one Growth inhibitory activity against E. coli, S. aureus, and C. albicans
4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Pyrazolone 4-Amino, 1,5-dimethyl, 2-phenyl Intermediate for synthesizing bioactive imidazole derivatives

Key Observations:

Heterocyclic Core Differences: The target compound’s benzo[d]imidazole-pyrrolidinone hybrid contrasts with the 5-oxoimidazole-pyrazolone cores of its analogues. The fused benzoimidazole system may enhance aromatic stacking interactions, while the pyrrolidinone’s rigidity could reduce metabolic degradation compared to pyrazolone-based analogues .

Substituent Impact: The 2,5-dimethylphenyl group in the target compound introduces steric hindrance absent in simpler arylidene-substituted analogues. This may limit binding to flat active sites but improve selectivity for hydrophobic pockets.

Bioactivity Gaps: While the 5-oxoimidazole derivatives exhibit microbial growth inhibition, the target compound’s bioactivity remains uncharacterized in the provided evidence.

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